

Spectroscopic data of 5-Chloroindole (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Data of **5-Chloroindole**

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloroindole** (CAS 17422-32-1), a halo-substituted indole used in the preparation of various neurologically active compounds.[1] The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **5-Chloroindole**, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **5-Chloroindole**, respectively.

Table 1: ¹H NMR Spectroscopic Data of **5-Chloroindole**[2]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.0	br s	-	H-1 (N-H)
7.591	d	J(B,D)=2.0	H-4
7.196	d	J(C,D)=8.7	H-6
7.12	dd	J(C,D)=8.7, J(B,D)=2.0	H-7
7.12	m	-	H-2
6.453	m	-	H-3

Solvent: CDCl₃, Reference: TMS. Data recorded on a 399.65 MHz instrument.[2]

Table 2: ¹³C NMR Spectroscopic Data of **5-Chloroindole**[3]

Chemical Shift (δ) ppm	Assignment
134.19	C-7a
130.22	C-3a
128.83	C-5
124.76	C-2
122.95	C-6
121.64	C-4
112.50	C-7
103.91	C-3

Solvent: CDCl₃. Data corresponds to SpectraBase ID LbUfzGUPO4T.[3]

Infrared (IR) Spectroscopy



IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopy Data of 5-Chloroindole

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
1620-1450	Medium-Strong	C=C Aromatic Ring Stretching
~1050	Strong	C-Cl Stretch
700-800	Strong	C-H Bending (out-of-plane)

Note: Specific peak values can vary. The data presented are characteristic vibrational frequencies for the indole scaffold and associated functional groups. Experimental data for **5-Chloroindole** was obtained via KBr wafer technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry (MS) Data of **5-Chloroindole**

m/z	Relative Intensity	Assignment
151	High	[M] ⁺ (Molecular ion, ³⁵ Cl isotope)
153	Medium	[M+2] ⁺ (³⁷ Cl isotope)
116	Medium	[M-CI]+
89	High	Fragment



The molecular weight of **5-Chloroindole** is 151.59 g/mol . The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra are typically recorded on a spectrometer, such as a Bruker AVANCE, operating at frequencies of 300-500 MHz for 1 H and 75-125 MHz for 13 C. The sample (approx. 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl $_{3}$). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like **5-Chloroindole**, the KBr wafer technique is a common method. A small amount of the sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. This pellet is then placed in the spectrometer's sample holder for analysis. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

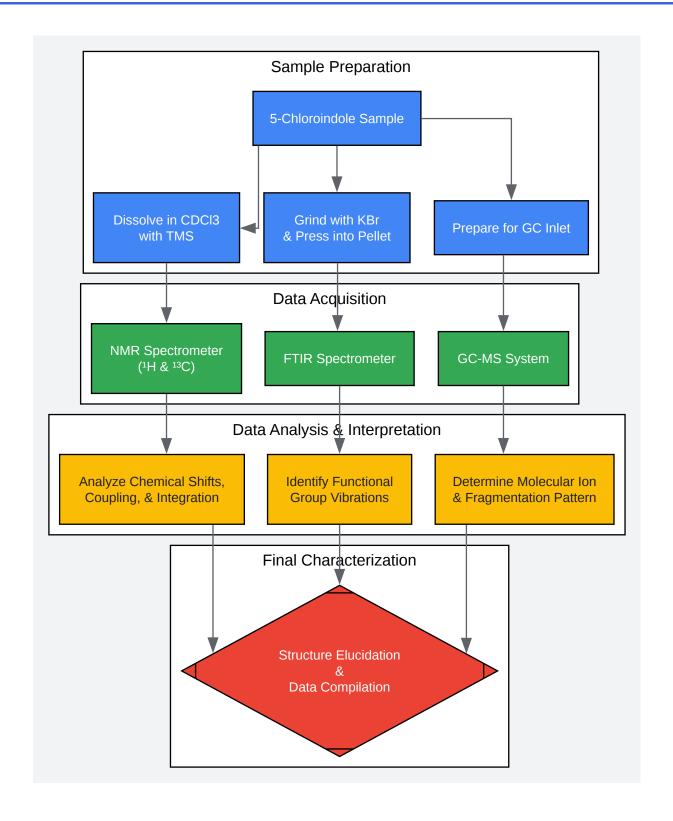
Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction. For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Chloroindole**.





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Caption: Workflow for Spectroscopic Analysis of **5-Chloroindole**.



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